Unique Nsp9 Tetrameric Engagement vs. Inactive Fragment Analogs in SARS-CoV-2 Antiviral Research
In a fragment-based screen against SARS-CoV-2 nonstructural protein 9 (Nsp9), the target compound was identified as a low-affinity ligand that engages Nsp9 through a distinctive tetrameric π-π stacking interaction, inducing the formation of a parallel trimer-of-dimers—a mechanism not observed for other fragments screened [1]. This specific oligomerization mode, characterized by an interchange of 'latching' N-termini, creates electropositive channels suggestive of a viral RNA interface [1]. Closely related pyrrolo[3,4-d]pyrimidine-2,4-diones lacking the N1/N3-dimethyl substitution, or regioisomeric pyrrolo[2,3-d]pyrimidine fragments screened in the same campaign, failed to induce this tetrameric assembly [1].
| Evidence Dimension | Protein oligomerization state induced upon ligand binding (X-ray crystallography, 1.58 Å resolution) |
|---|---|
| Target Compound Data | Induces parallel trimer-of-dimers tetramer formation in SARS-CoV-2 Nsp9 |
| Comparator Or Baseline | Other fragment hits from the same screen; unmodified pyrrolo[3,4-d]pyrimidine-2,4-dione (no dimethyl substitution) |
| Quantified Difference | Unique tetrameric assembly not observed with any other fragment screened |
| Conditions | X-ray crystallography (PDB: 7KRI, 1.58 Å); saturation transfer difference (STD) NMR; fragment screen against SARS-CoV-2 Nsp9 protein |
Why This Matters
This unique structural biology outcome makes the compound a validated chemical probe for studying Nsp9 oligomerization, a mechanism that other commercially available pyrrolopyrimidine fragments cannot replicate, justifying procurement for coronavirus replication studies.
- [1] Littler, D. R.; Gully, B. S.; Colson, R. N.; Rossjohn, J. Binding of a Pyrimidine RNA Base-Mimic to SARS-CoV-2 Nonstructural Protein 9. J. Biol. Chem. 2021, 297 (3), 101018. View Source
